2-(1,3-Benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one

Description

Systematic IUPAC Nomenclature and Structural Representation

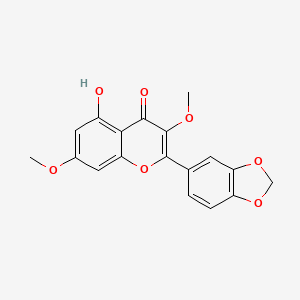

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1,3-benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one . This name reflects the hierarchical priority of functional groups and substituents on the parent chromen-4-one scaffold. The numbering begins at the ketone oxygen (position 4), with the benzodioxol group attached at position 2, a hydroxyl group at position 5, and methoxy groups at positions 3 and 7.

The structural backbone consists of a 4H-chromen-4-one system, a bicyclic framework comprising a benzopyran ring with a ketone group at position 4. Substituents include:

- A 1,3-benzodioxol-5-yl group at position 2, which is a fused benzene ring with two oxygen atoms forming a dioxole ring.

- A hydroxyl (-OH) group at position 5.

- Methoxy (-OCH₃) groups at positions 3 and 7.

The compound’s SMILES notation (Simplified Molecular-Input Line-Entry System) is COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC4=C(C=C3)OCO4, which encodes the connectivity of atoms and functional groups. The InChI key (International Chemical Identifier) BWGOSISPGLXOML-UHFFFAOYSA-N provides a standardized hash for database searches.

A table summarizing key structural descriptors is provided below:

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₄O₇ |

| Molecular weight | 342.3 g/mol |

| Parent structure | 4H-chromen-4-one |

| Substituents | 1,3-benzodioxol-5-yl, -OH, -OCH₃ (×2) |

Common Synonyms and Historical Terminology

CAS Registry Number and Regulatory Classification

The Chemical Abstracts Service (CAS) Registry Number for this compound is 93655-95-9 , a unique identifier assigned to its specific molecular configuration. This number facilitates unambiguous tracking in chemical inventories, safety databases, and regulatory frameworks.

Regulatory classifications vary by jurisdiction, but the compound is generally categorized as a research chemical due to its limited commercial applications. It is listed in the PubChem database (CID 5384605) and the Human Metabolome Database (HMDB) under metabolite profiling entries. Notably, it is not currently regulated under the Chemical Weapons Convention or Controlled Substances Act , reflecting its primary use in academic research rather than industrial or pharmaceutical contexts.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-21-10-6-11(19)15-14(7-10)25-17(18(22-2)16(15)20)9-3-4-12-13(5-9)24-8-23-12/h3-7,19H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBUZACVMLEHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC4=C(C=C3)OCO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239497 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93655-95-9 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093655959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC678102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-BENZODIOXOL-5-YL)-5-HYDROXY-3,7-DIMETHOXY-4H-CHROMEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE486U2L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of Substituted 4H-Chromen-4-one Core

A common route to the chromen-4-one core involves the condensation of appropriately substituted phenolic ketones with reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) , followed by acid-catalyzed cyclization.

-

- Dissolve the substituted phenolic ketone in 1.5 equivalents of DMF-DMA.

- Heat the mixture above 100 °C for 10 minutes to 2 hours until crystallization occurs.

- Cool to room temperature, filter, and wash the crystals with hexane.

- Dissolve the precipitate in dichloromethane (DCM) with concentrated hydrochloric acid (HCl) and stir at 40 °C to promote cyclization.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, extract with DCM, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

- Purify the residue by column chromatography to obtain the substituted chromen-4-one.

Yields: Typically high, e.g., 95.6% for 5,7-dimethoxychromen-4-one derivatives.

Functional Group Modifications

- Hydroxyl and Methoxy Groups:

- Methoxy groups are typically introduced via methylation of hydroxyl precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Hydroxyl groups may be protected during intermediate steps and deprotected at the final stage to avoid unwanted side reactions.

Representative Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chromen-4-one core formation | Substituted phenolic ketone + DMF-DMA | >100 °C | 10 min – 2 h | 55–95 | Crystallization upon cooling |

| Cyclization | DCM + concentrated HCl | 40 °C | 30 min | High | TLC monitoring, extraction with DCM |

| Methoxylation | Methyl iodide or dimethyl sulfate + base | Room temp to reflux | 1–4 h | Variable | Protection/deprotection steps required |

| Benzodioxole coupling | Benzodioxole precursor + coupling reagents | Variable | Variable | Moderate | Cross-coupling or electrophilic substitution |

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Column Chromatography: Employed for purification of intermediates and final product.

- Crystallization: Utilized to isolate pure compounds after reaction steps.

- Drying Agents: Anhydrous MgSO4 commonly used to remove moisture from organic layers.

- Spectroscopic Characterization: NMR, MS, and IR confirm structure and purity.

Research Findings on Preparation Efficiency

- The use of DMF-DMA as a reagent for chromenone formation is efficient, providing high yields and clean reactions with minimal side products.

- Acid-catalyzed cyclization in DCM/HCl is mild and effective for ring closure without degrading sensitive substituents.

- Multi-step synthesis allows for selective functionalization, critical for maintaining the integrity of the benzodioxole moiety.

- Purification by column chromatography ensures high purity suitable for biological testing and further derivatization.

Summary Table of Preparation Method

| Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Chromenone core synthesis | Substituted phenolic ketone + DMF-DMA | Formation of flavone skeleton | Crystalline intermediate |

| 2. Cyclization | DCM + concentrated HCl | Ring closure | Chromen-4-one core |

| 3. Methoxylation | Methyl iodide/dimethyl sulfate + base | Introduction of methoxy groups | Methoxylated chromenone |

| 4. Benzodioxole attachment | Benzodioxole precursor + coupling agents | Attachment of benzodioxole ring | Final target compound |

| 5. Purification | Column chromatography, crystallization | Isolation of pure compound | High purity product |

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups.

Substitution: Halogenation and alkylation reactions can be performed using reagents like N-bromosuccinimide (NBS) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H14O7

- CAS Registry Number : 93655-95-9

- InChI Key : KZBUZACVMLEHTG-UHFFFAOYSA-N

The compound features a chromenone structure with methoxy and hydroxyl substitutions, contributing to its biological activity.

Antioxidant Activity

Research indicates that 2-(1,3-Benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Lipid Lowering Effects

A notable application of this compound is its potential in managing lipid metabolism. In vitro studies have shown that it can reduce lipid droplet accumulation in hepatocytes by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which facilitates fat catabolism. This suggests its potential utility in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases such as arthritis and inflammatory bowel disease. The modulation of inflammatory pathways by this flavonoid could lead to the development of new anti-inflammatory drugs .

Case Study 1: Hepatoprotective Effects

A study published in Pharmaceuticals highlighted the hepatoprotective effects of the compound against oleic acid-induced lipid accumulation in Huh7 cells. The results showed a significant reduction in lipid droplets with an IC50 value of 32.2 ± 2.1 μM, indicating its potential as a therapeutic agent for liver diseases .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this flavonoid against oxidative stress-induced neuronal cell death. The findings suggested that it could enhance cell viability and reduce apoptosis through the activation of survival pathways, making it a candidate for treating neurodegenerative conditions .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Chromen-4-one Derivatives

Coumarin Derivatives (Chromen-2-one Core)

Key Differences and Implications

Structural Features

- Benzodioxol vs.

- Hydroxyl/Methoxy Substitutions : The 5-hydroxy and 3,7-dimethoxy groups on the chromen-4-one core are conserved in analogues like 19056-75-8, suggesting these groups are critical for hydrogen bonding and metabolic stability .

Pharmacological Profiles

- Drug Sensitivity : The target compound exhibits consistent drug sensitivity across studies , whereas analogues like 3,7-di-O-methylquercetin (2068-02-2) may display broader antioxidant activity due to catechol-like B-ring substitutions .

- Synthetic Accessibility : Coumarin derivatives (chromen-2-one) in are synthesized in moderate yields (32–55%) via acetic acid precursors, contrasting with the chromen-4-one derivatives, which require more complex substitution patterns .

Biological Activity

2-(1,3-Benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one, also known as 5-hydroxy-3,7-dimethoxy-3',4'-methylenedioxyflavone , is a flavonoid compound with significant biological activity. This article aims to explore its pharmacological properties, focusing on its anticancer, anti-inflammatory, and lipid-lowering effects.

Chemical Structure and Properties

- Chemical Formula : C18H14O7

- Molecular Weight : 342.3 g/mol

- CAS Number : 93655-95-9

- SMILES Notation :

c1(c(oc2c(c1=O)c(cc(OC)c2)O)-c3cc4OCOc4cc3)OC

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to target various cancer cell lines effectively.

Case Study: Anticancer Mechanism

A study published in Pharmaceuticals demonstrated that the compound inhibited the proliferation of HepG2 liver cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. The compound exhibited an IC50 value of approximately 25 μM against HepG2 cells, indicating potent anticancer activity without significant cytotoxicity to normal cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Research Findings

A study indicated that treatment with this flavonoid reduced inflammation markers in LPS-stimulated macrophages by inhibiting NF-kB signaling pathways. This suggests its potential use in treating inflammatory diseases .

Lipid-Lowering Effects

Another significant aspect of the biological activity of this compound is its lipid-lowering effect. Research has shown that it can reduce lipid accumulation in hepatocytes.

The compound enhances fatty acid oxidation by upregulating peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α). A study reported that it decreased lipid droplet formation in oleic acid-treated Huh7 cells with an IC50 value of 32.2 ± 2.1 μM, indicating its potential application in managing conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Summary of Biological Activities

Q & A

Basic Synthesis and Characterization

Q1.1 How is 2-(1,3-Benzodioxol-5-yl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one synthesized? Methodological Answer: The compound can be synthesized via cyclization of a substituted acetic acid precursor. For example, analogous flavones are prepared by reacting 2-(benzo[d][1,3]dioxol-5-yl) acetic acid under reflux in N,N-diethyl aniline at 210°C for 4 hours, followed by cooling, ether precipitation, and purification via silica gel chromatography . Yield optimization (e.g., 32–55% for similar derivatives) depends on precursor purity and reaction stoichiometry.

Advanced Q1.2 What challenges exist in optimizing the synthesis yield, and how can reaction conditions be modified? Methodological Answer: Yield discrepancies (e.g., 32% vs. 55% for structurally similar flavones) may arise from competing side reactions or incomplete cyclization . Modifications include:

- Temperature control : Prolonged heating at 210°C may degrade intermediates; stepwise temperature ramping can improve stability.

- Catalyst selection : Acidic or basic catalysts (e.g., K₂CO₃) enhance reaction efficiency in allylation or methoxylation steps .

- Purification : Gradient elution in column chromatography (e.g., EtOAc/hexane ratios) resolves co-eluting byproducts .

Structural and Analytical Characterization

Q2.1 What spectroscopic methods confirm the compound’s structure? Methodological Answer:

- IR spectroscopy : Detects key functional groups (e.g., carbonyl stretch at ~1,715 cm⁻¹ and aromatic C–H stretches at ~3,068 cm⁻¹) .

- NMR : ¹H-NMR identifies methoxy groups (δ 3.8–4.0 ppm) and hydroxyl protons (δ 5.5–6.0 ppm). ¹³C-NMR confirms carbonyl (δ ~180 ppm) and benzodioxole carbons .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 266 for analogous flavones) and fragmentation patterns validate the backbone .

Advanced Q2.2 How can discrepancies in NMR chemical shifts between synthesized batches be resolved? Methodological Answer: Batch variations may stem from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., hydroxyl groups are deshielded in DMSO) .

- Tautomerism : The 4H-chromen-4-one core may exhibit keto-enol tautomerism, altering peak positions. Locked conformations via methylation (e.g., 3,7-dimethoxy groups) stabilize the structure .

- Impurity profiling : HSQC and COSY NMR experiments differentiate target signals from impurities .

Stability and Physicochemical Properties

Q3.1 What are the compound’s solubility and stability profiles under varying conditions? Methodological Answer:

- Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in DMSO or methanol due to methoxy and hydroxyl groups .

- Stability : Degrades under prolonged UV exposure or high humidity. Storage in argon-sealed containers at –20°C prevents oxidation .

Advanced Q3.2 How does stability impact long-term pharmacological studies? Methodological Answer:

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC. Degradation products (e.g., demethylated derivatives) indicate hydrolytic susceptibility .

- Lyophilization : Improves shelf life by removing water, critical for in vivo assays .

Structure-Activity Relationships (SAR)

Q4.1 How do substituents (e.g., methoxy, benzodioxole) influence bioactivity? Methodological Answer:

- Methoxy groups : Electron-donating 3,7-dimethoxy substituents enhance lipophilicity and membrane permeability .

- Benzodioxole : The 1,3-benzodioxol-5-yl moiety may modulate cytochrome P450 interactions, altering metabolic stability .

Advanced Q4.2 What computational methods predict substituent effects on binding affinity? Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), prioritizing substituents with favorable binding energies.

- QSAR models : Train regression models on IC₅₀ data from analogs (e.g., trimethoxy vs. dihydroxy derivatives) to quantify substituent contributions .

Biological Activity Assessment

Q5.1 What in vitro assays evaluate the compound’s biological activity? Methodological Answer:

- Antioxidant assays : DPPH radical scavenging (IC₅₀) quantifies hydroxyl group efficacy .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values, with ROS generation as a mechanistic endpoint .

Advanced Q5.2 How to design assays evaluating multi-target interactions (e.g., kinase inhibition and apoptosis)? Methodological Answer:

- Multiplex assays : Combine kinase inhibition (e.g., EGFR) with caspase-3 activation readouts in the same cell line.

- Transcriptomics : RNA-seq identifies downstream pathways (e.g., MAPK/ERK) affected by the compound .

Environmental and Ecological Impact

Advanced Q6.1 What methodologies assess the compound’s environmental fate and ecotoxicity? Methodological Answer:

- Biodegradation studies : Incubate with soil microbiota (OECD 301F) to measure half-life under aerobic conditions .

- Algal toxicity tests : Expose Chlorella vulgaris to EC₅₀ concentrations, monitoring growth inhibition via chlorophyll fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.